

# Application Note: Structural Elucidation of 3-Bromomethcathinone HCl by NMR Spectroscopy

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## Compound of Interest

Compound Name: **3-Bromomethcathinone hydrochloride**

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## Abstract

This document provides a detailed protocol and data interpretation guide for the structural elucidation of **3-Bromomethcathinone hydrochloride (HCl)** using Nuclear Magnetic Resonance (NMR) spectroscopy. The methods described herein are essential for the unambiguous identification and characterization of this synthetic cathinone derivative, which is of significant interest in forensic science and drug development. This note includes protocols for one-dimensional ( $^1\text{H}$  and  $^{13}\text{C}$ ) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, along with expected chemical shifts and correlation data.

## Introduction

3-Bromomethcathinone is a synthetic cathinone and a positional isomer of other brominated methcathinone derivatives.<sup>[1]</sup> As with many synthetic cathinones, its structural characterization is crucial for forensic identification, metabolic studies, and understanding its pharmacological profile. NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, making it an indispensable tool for the definitive identification of novel psychoactive substances.<sup>[2]</sup> This application note outlines the comprehensive use of NMR spectroscopy for the structural elucidation of 3-Bromomethcathinone HCl.

## Chemical Structure

IUPAC Name: 1-(3-bromophenyl)-2-(methylamino)propan-1-one hydrochloride[3]

Chemical Formula:  $C_{10}H_{12}BrNO \cdot HCl$ [3]

Molecular Weight: 278.58 g/mol [3]

Structure:

Caption: Chemical structure of 3-Bromomethcathinone HCl.

## Experimental Protocols

### Sample Preparation

- Weigh approximately 10-15 mg of 3-Bromomethcathinone HCl reference standard.
- Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>).
- Add a small amount of tetramethylsilane (TMS) as an internal reference standard ( $\delta$  0.00 ppm).
- Vortex the sample until the solid is completely dissolved.
- Transfer the solution to a 5 mm NMR tube.

## NMR Data Acquisition

All NMR spectra should be acquired on a 400 MHz or higher field NMR spectrometer.

### <sup>1</sup>H NMR Spectroscopy:

- Pulse Program: Standard single-pulse experiment.
- Spectral Width: -2 to 12 ppm.
- Number of Scans: 16-64 (signal-to-noise dependent).
- Relaxation Delay: 5 seconds.

- Acquisition Time: 3-4 seconds.

#### <sup>13</sup>C NMR Spectroscopy:

- Pulse Program: Proton-decoupled single-pulse experiment.
- Spectral Width: 0 to 220 ppm.
- Number of Scans: 1024 or more to achieve adequate signal-to-noise.
- Relaxation Delay: 2 seconds.

#### 2D NMR Spectroscopy:

- COSY (Correlation Spectroscopy): Standard COSY pulse sequence to identify proton-proton couplings.
- HSQC (Heteronuclear Single Quantum Coherence): Standard HSQC pulse sequence to identify direct carbon-proton correlations.
- HMBC (Heteronuclear Multiple Bond Correlation): Standard HMBC pulse sequence to identify long-range (2-3 bond) carbon-proton correlations.

## Data Presentation and Interpretation

### <sup>1</sup>H NMR Data

The <sup>1</sup>H NMR spectrum of 3-Bromomethcathinone HCl in DMSO-d<sub>6</sub> is expected to show signals corresponding to the aromatic protons, the methine proton, the N-methyl protons, and the methyl protons.[\[1\]](#)

Table 1: <sup>1</sup>H NMR Data for 3-Bromomethcathinone HCl in DMSO-d<sub>6</sub>

Signal	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
H-2', H-4', H-5', H-6'	~7.60 - 8.20	m	4H	Aromatic Protons
H-2	~5.20	q	1H	CH-N
H-N-CH <sub>3</sub>	~2.60	s	3H	N-CH <sub>3</sub>
H-3	~1.45	d	3H	CH-CH <sub>3</sub>
NH <sub>2</sub> <sup>+</sup>	~9.20	br s	2H	Amine Protons

Note: The amine protons (NH<sub>2</sub><sup>+</sup>) appear as a broad singlet due to proton exchange and coupling to the quadrupolar nitrogen atom.

## Predicted <sup>13</sup>C NMR Data

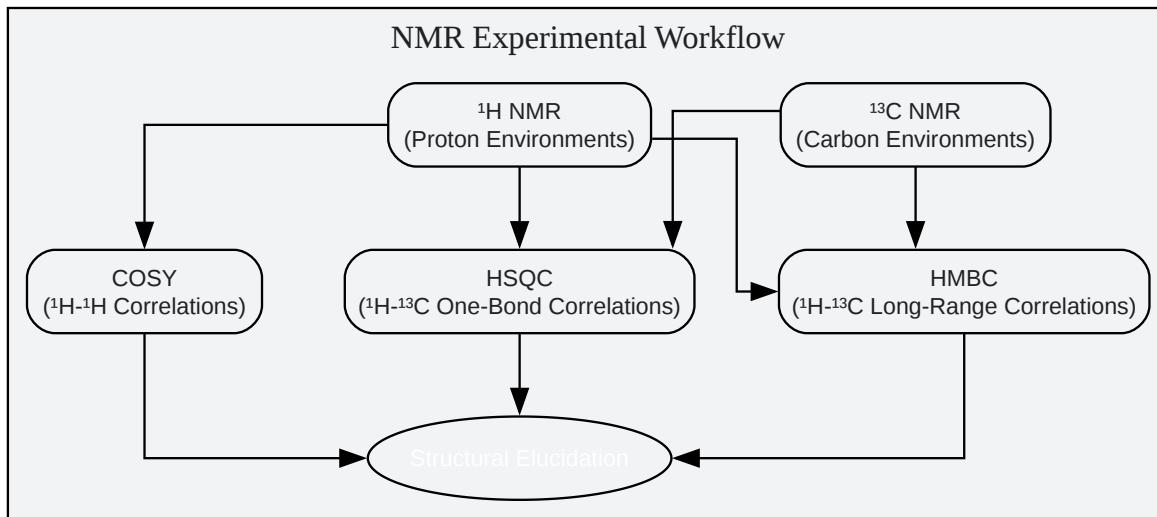
The <sup>13</sup>C NMR spectrum is predicted based on data from analogous compounds, including 3-chloromethcathinone and various substituted propiophenones.[4][5]

Table 2: Predicted <sup>13</sup>C NMR Data for 3-Bromomethcathinone HCl

Carbon	Predicted Chemical Shift ( $\delta$ , ppm)
C=O	~198
C-1'	~138
C-3'	~122
C-2', C-4', C-5', C-6'	~128 - 136
C-2	~60
N-CH <sub>3</sub>	~31
C-3	~16

## 2D NMR Correlations

2D NMR experiments are crucial for the definitive assignment of the  $^1\text{H}$  and  $^{13}\text{C}$  signals.



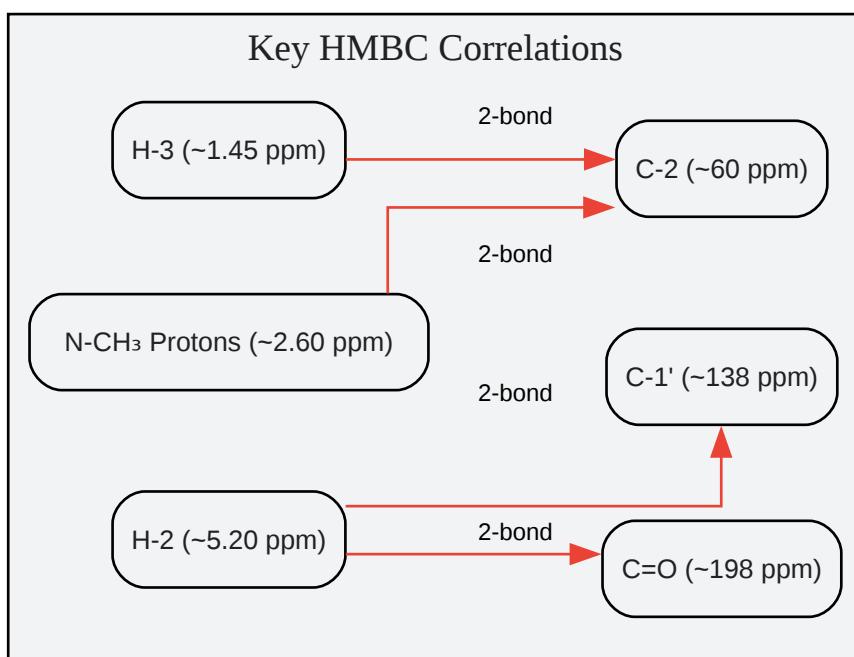
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Caption: NMR experimental workflow for structural elucidation.

Expected 2D NMR Correlations:

- COSY: A cross-peak is expected between the methine proton (H-2) and the methyl protons (H-3), confirming their adjacent relationship.
- HSQC: Correlations will be observed between each proton and its directly attached carbon:
  - Aromatic protons to their respective aromatic carbons.
  - H-2 to C-2.
  - N-CH<sub>3</sub> protons to the N-CH<sub>3</sub> carbon.
  - H-3 protons to C-3.
- HMBC: Long-range correlations will establish the connectivity of the molecular backbone:
  - H-2 will show a correlation to the carbonyl carbon (C=O) and the aromatic carbon C-1'.

- The N-methyl protons will show a correlation to C-2.
- The methyl protons (H-3) will show a correlation to C-2.
- Aromatic protons will show correlations to adjacent aromatic carbons and potentially to the carbonyl carbon.



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Caption: Key expected HMBC correlations for 3-Bromomethcathinone HCl.

## Conclusion

The combination of one-dimensional and two-dimensional NMR techniques provides a robust and definitive method for the structural elucidation of 3-Bromomethcathinone HCl. The  $^1\text{H}$  NMR spectrum gives initial information on the proton environments, while the predicted  $^{13}\text{C}$  NMR spectrum identifies the carbon skeleton. 2D NMR experiments, particularly COSY, HSQC, and HMBC, are essential to unambiguously connect the different parts of the molecule and confirm the overall structure. The protocols and data presented in this application note serve as a comprehensive guide for researchers in the fields of forensic chemistry, toxicology, and drug

development for the accurate identification and characterization of this and related synthetic cathinone compounds.

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